

Hpk1-IN-11 and its Interaction with HPK1: A Technical Guide

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Compound of Interest

Compound Name: *Hpk1-IN-11*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a key intracellular immune checkpoint.[3][4] Its kinase activity attenuates T-cell activation, proliferation, and cytokine production, thereby dampening the anti-tumor immune response.[1][3] Consequently, the inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell destruction.[3][4]

Hpk1-IN-11 is a potent inhibitor of HPK1, identified as a promising compound for research into HPK1-related diseases. While detailed quantitative data for **Hpk1-IN-11** is not publicly available, this guide will provide a comprehensive overview of its interaction with the HPK1 protein, drawing on established principles of HPK1 inhibition. This document will detail the HPK1 signaling pathway, the mechanism of action of inhibitors, relevant experimental protocols for characterization, and representative quantitative data from other well-characterized HPK1 inhibitors.

The HPK1 Signaling Pathway and Mechanism of Inhibition

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and activated through a series of phosphorylation events.[2] Activated HPK1 then phosphorylates downstream adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] The degradation of SLP-76 disrupts the formation of the active TCR signalosome, thereby attenuating downstream signaling cascades that are crucial for T-cell activation, such as the activation of NF- κ B and AP-1 transcription factors, and the production of interleukin-2 (IL-2).[2]

HPK1 inhibitors, including **Hpk1-IN-11**, are ATP-competitive small molecules that bind to the kinase domain of HPK1. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of HPK1 substrates, thereby blocking its catalytic activity. This inhibition prevents the downstream phosphorylation of SLP-76, preserving its stability and allowing for sustained TCR signaling. The net effect is an enhancement of T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.

Quantitative Data for Representative HPK1 Inhibitors

While specific quantitative data for **Hpk1-IN-11** is not publicly available, the following tables summarize the biochemical and cellular potency of other well-characterized, potent, and selective HPK1 inhibitors to provide a reference for the expected activity profile.

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

Compound	Target	Assay Type	IC50 (nM)
Compound K	HPK1	Kinase Assay	2.6[3]
XHS	HPK1	Kinase Assay	2.6[5]
KHK-6	HPK1	Kinase Assay	20[6]
Compound from Toure, M. et al. (2023)	HPK1	Kinase Assay	0.2[7]

Table 2: Cellular Activity of Representative HPK1 Inhibitors

Compound	Cell Line	Assay Type	Readout	IC50/EC50 (nM)
XHS	Human PBMCs	pSLP-76 Inhibition	Phosphorylation	600 (IC50)[3]
Compound from Toure, M. et al. (2023)	Jurkat	pSLP-76 Inhibition	Phosphorylation	3 (IC50)[7]
Compound from Toure, M. et al. (2023)	Primary T-cells	IL-2 Production	Cytokine Level	1.5 (EC50)[7]

Experimental Protocols

Characterizing the interaction of an inhibitor like **Hpk1-IN-11** with HPK1 involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 kinase activity.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- **Hpk1-IN-11** or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)

- 96-well white plates
- Plate reader capable of luminescence detection

Protocol:

- Prepare serial dilutions of **Hpk1-IN-11** in kinase reaction buffer.
- In a 96-well plate, add the HPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HPK1 Target Engagement Assay (pSLP-76)

This assay measures the ability of an inhibitor to block HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Materials:

- Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)

- Anti-CD3/anti-CD28 antibodies for T-cell stimulation
- **Hpk1-IN-11** or other test compounds
- Lysis buffer
- Antibodies: anti-pSLP-76 (Ser376) and total SLP-76
- ELISA plates or Western blot apparatus
- Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate)

Protocol:

- Seed Jurkat cells or PBMCs in a 96-well plate.
- Pre-incubate the cells with serial dilutions of **Hpk1-IN-11** for 1-2 hours.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation.
- Lyse the cells and collect the protein lysates.
- Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or Western blotting.
- For ELISA, coat plates with a capture antibody for total SLP-76. Add cell lysates, followed by a detection antibody for pSLP-76 (Ser376).
- For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pSLP-76 and total SLP-76.
- Normalize the pSLP-76 signal to the total SLP-76 signal.
- Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the cellular IC50 value.

T-Cell Activation Assay (IL-2 Production)

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the production of the cytokine IL-2.

Materials:

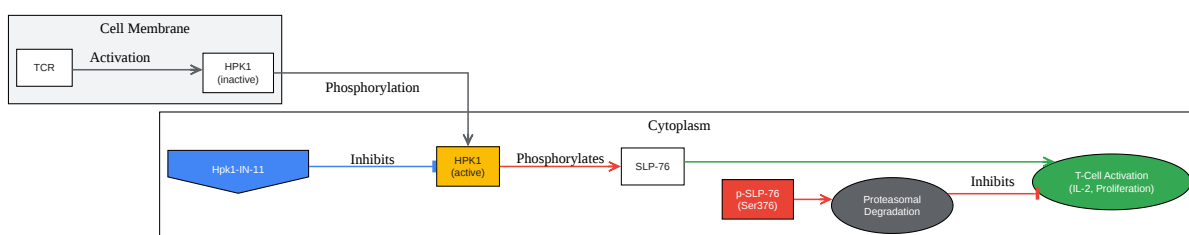
- Human PBMCs
- Cell culture medium
- Anti-CD3/anti-CD28 antibodies
- **Hpk1-IN-11** or other test compounds
- IL-2 ELISA kit
- 96-well cell culture plates

Protocol:

- Isolate PBMCs from healthy donor blood.
- Plate the PBMCs in a 96-well plate.
- Add serial dilutions of **Hpk1-IN-11** to the wells.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies.
- Incubate the cells for 48-72 hours to allow for cytokine production.
- Collect the cell culture supernatant.
- Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Plot the IL-2 concentration as a function of the inhibitor concentration and determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in IL-2 production.

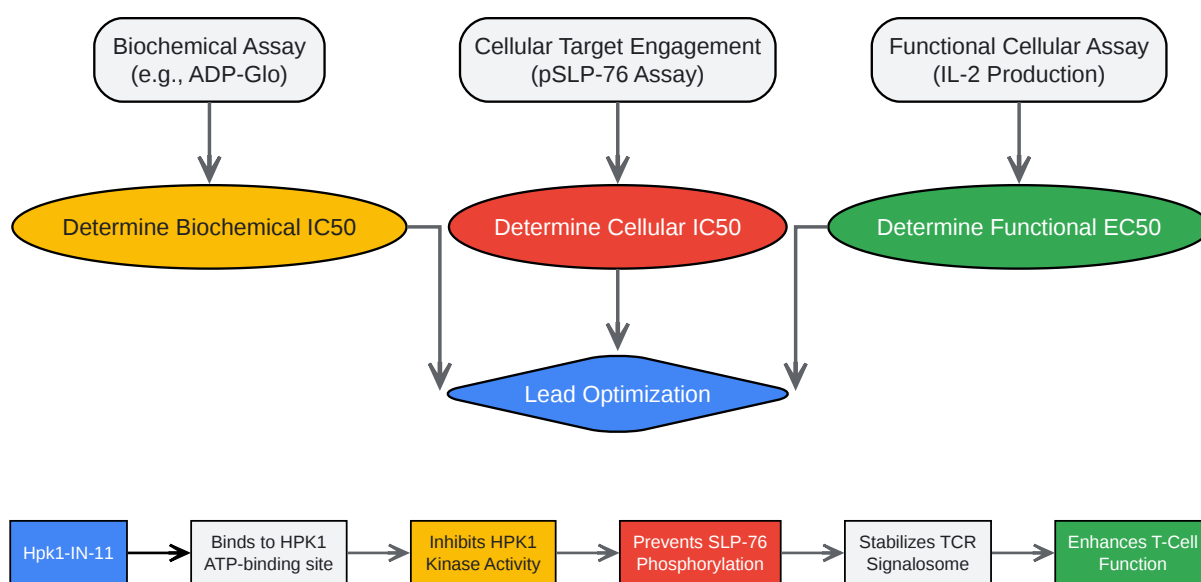
Visualizations

The following diagrams illustrate the key concepts related to the interaction of **Hpk1-IN-11** with the HPK1 protein.



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Caption: HPK1 Signaling Pathway and Inhibition by **Hpk1-IN-11**.



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